N'~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE
Description
N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a pyrimidine ring, a benzohydrazide moiety, and a sulfanyl group. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-N'-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-7-5-6-10-15(13)19(27)24-23-18(26)12-28-20-21-16(11-17(25)22-20)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,23,26)(H,24,27)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONFFQHNLGFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditionsThe final step involves the coupling of the pyrimidine derivative with 2-methylbenzohydrazide under conditions that promote acylation, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, DCC for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Benzohydrazide Derivatives: Compounds with similar structural features that exhibit antimicrobial or anticancer activities.
Uniqueness
N’~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is unique due to its combination of a pyrimidine ring, a benzohydrazide moiety, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
